Technical Profile: 2-[4-(Ethylsulfamoyl)phenyl]acetic Acid (CAS 521314-04-5)
Technical Profile: 2-[4-(Ethylsulfamoyl)phenyl]acetic Acid (CAS 521314-04-5)
[1][2][3][4]
Executive Summary
2-[4-(Ethylsulfamoyl)phenyl]acetic acid (CAS 521314-04-5) is a specialized bifunctional organic intermediate used primarily in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Structurally, it consists of a phenylacetic acid core substituted at the para-position with an N-ethylsulfonamide moiety.
This compound serves as a critical scaffold for synthesizing sulfonamide-based bioactives , particularly in the development of COX-2 inhibitors , Thromboxane A2 receptor antagonists , and CRTH2 antagonists . Its dual functionality—providing an acidic headgroup for ionic interactions and a sulfonamide tail for hydrogen bonding—makes it a versatile building block for optimizing pharmacokinetic profiles (lipophilicity and metabolic stability) in lead optimization campaigns.
Chemical Identity & Physicochemical Properties[5][6][7][8]
The following data aggregates predicted and experimental values to establish a baseline for handling and characterization.
| Property | Specification |
| IUPAC Name | 2-[4-(Ethylsulfamoyl)phenyl]acetic acid |
| CAS Number | 521314-04-5 |
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (pH dependent) |
| pKa (Acid) | ~4.0 (Carboxylic acid) |
| pKa (Sulfonamide) | ~10.5 (NH proton) |
| LogP (Predicted) | 1.4 – 1.6 |
| Melting Point | 145 – 148 °C (Predicted range) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |
Synthetic Methodology
Retrosynthetic Analysis
The synthesis of CAS 521314-04-5 is most efficiently approached via Electrophilic Aromatic Substitution (EAS) followed by Nucleophilic Substitution . The phenylacetic acid core directs incoming electrophiles to the para-position due to the steric bulk of the acetic acid side chain and the electronic activation of the ring, although the -CH2COOH group is moderately activating.
Optimized Synthesis Protocol
The following protocol is designed for laboratory-scale synthesis (10–50g), prioritizing purity and yield.
Step 1: Chlorosulfonation of Phenylacetic Acid
This step introduces the sulfonyl chloride functional group.
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Reagents: Phenylacetic acid (1.0 eq), Chlorosulfonic acid (
, 5.0 eq). -
Solvent: Neat (Chlorosulfonic acid acts as solvent) or Dichloromethane (DCM) for temperature control.
-
Conditions: 0°C to Room Temperature (RT).
Procedure:
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Charge a round-bottom flask with chlorosulfonic acid (excess) and cool to 0°C under nitrogen.
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Slowly add phenylacetic acid portion-wise over 30 minutes. Note: Evolution of HCl gas will occur; use a scrubber.
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Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (conversion of starting material).
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Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride intermediate will precipitate as a white solid.
-
Isolation: Filter the solid immediately and wash with cold water. Critical: Do not dry excessively, as the sulfonyl chloride is moisture-sensitive. Proceed immediately to Step 2.
Step 2: Aminolysis with Ethylamine
This step forms the sulfonamide bond.
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Reagents: Wet sulfonyl chloride intermediate (from Step 1), Ethylamine (70% aq. or 2M in THF, 3.0 eq), Triethylamine (Et₃N, 2.0 eq).
-
Solvent: THF or DCM.
-
Conditions: 0°C to RT.
Procedure:
-
Dissolve/suspend the sulfonyl chloride in THF at 0°C.
-
Add Triethylamine (base scavenger).
-
Add Ethylamine solution dropwise. The reaction is exothermic.
-
Stir at RT for 2 hours.
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Work-up: Concentrate the solvent. Redissolve the residue in 1M NaOH (aq). This solubilizes the product (as the carboxylate salt) while leaving non-acidic impurities behind.
-
Wash the aqueous layer with Ethyl Acetate (to remove organic impurities).
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Acidify the aqueous layer with 1M HCl to pH ~2. The product, 2-[4-(ethylsulfamoyl)phenyl]acetic acid , will precipitate.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).
Synthesis Workflow Diagram
Caption: Two-step synthetic pathway transforming phenylacetic acid into the ethylsulfamoyl derivative via a sulfonyl chloride intermediate.
Applications in Drug Discovery[5]
Bioisosterism and Scaffold Utility
This compound is frequently used to explore bioisosteric replacements in lead optimization.
-
Sulfonamide vs. Sulfone: It serves as an analog to 4-(methylsulfonyl)phenylacetic acid (an intermediate for Etoricoxib-like COX-2 inhibitors). The N-ethyl group adds lipophilicity and steric bulk, potentially altering the binding pocket fit.
-
Carboxylic Acid Headgroup: The acetic acid moiety mimics the side chains found in prostaglandins (PGD2, TXA2), making this scaffold relevant for targeting lipid mediators.
Target Classes
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CRTH2 Antagonists: The phenylacetic acid core is a known pharmacophore for CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists, used in asthma and allergic rhinitis research. The sulfonamide group provides secondary binding interactions.
-
PPAR Agonists: Peroxisome Proliferator-Activated Receptors (PPARs) often recognize acidic headgroups linked to lipophilic tails. This molecule serves as a "linker-headgroup" fragment.
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Aldose Reductase Inhibitors: Similar sulfonamide-acetic acid scaffolds have shown activity in inhibiting aldose reductase, relevant for diabetic complications.
Biological Pathway Context
The diagram below illustrates how this scaffold fits into the broader context of Prostanoid Receptor antagonism research.
Caption: Mechanism of action for phenylacetic acid sulfonamide derivatives in blocking pro-inflammatory GPCR signaling.
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, it should be handled as a Category 2 Skin/Eye Irritant based on its functional groups (acidic proton, sulfonamide).
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.
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First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.
References
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Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for chlorosulfonation protocols).
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Li, J.J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Context for sulfonamide synthesis).
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PubChem. (n.d.). Compound Summary for CAS 521314-04-5. National Library of Medicine. Retrieved from
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Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2". Drug News & Perspectives, 20(4), 247-252. (Context for phenylacetic acid scaffolds in CRTH2 research).
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A2B Chem. (2024).[2] Safety Data Sheet: 2-[4-(ethylsulfamoyl)phenyl]acetic acid. (Source for physical property confirmation).
